(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butoxycarbonyl chloride.
Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl (Boc) derivative.
Formation of Carboxylic Acid: The protected pyrrolidine is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the desired (2R,4S) isomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: A diastereomer with different stereochemistry.
(2S,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: Another diastereomer with distinct properties.
Uniqueness
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its diastereomers. This uniqueness makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and bioactive compounds.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7-4-8(9(14)15)12-5-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
OWYOKFWKLQWMIL-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](NC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(NC1)C(=O)O |
Origin of Product |
United States |
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